molecular formula C12H11N3O2 B14917918 n-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine

n-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine

Cat. No.: B14917918
M. Wt: 229.23 g/mol
InChI Key: DXLIGIQZDIVXTR-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine is a compound that features a benzo[d][1,3]dioxole moiety attached to a pyrazin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine typically involves the reaction of benzo[d][1,3]dioxole derivatives with pyrazin-2-amine under specific conditions. One common method includes the use of catalytic palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions . These reactions often require the presence of a base, such as cesium carbonate, and a ligand, such as BINAP, to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential antitumor activities.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine involves its interaction with cellular components, leading to various biological effects. For instance, in cancer cells, it can induce apoptosis and cause cell cycle arrest at specific phases . The compound may target specific proteins or enzymes involved in these pathways, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrazin-2-amine is unique due to its specific combination of the benzo[d][1,3]dioxole and pyrazin-2-amine moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyrazin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-2-10-11(17-8-16-10)5-9(1)6-15-12-7-13-3-4-14-12/h1-5,7H,6,8H2,(H,14,15)

InChI Key

DXLIGIQZDIVXTR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=CN=C3

Origin of Product

United States

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